2-(4-Pyrimidin-5-ylphenyl)acetic acid
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Overview
Description
2-(4-Pyrimidin-5-ylphenyl)acetic acid is an organic compound that features a pyrimidine ring attached to a phenylacetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrimidine and phenylacetic acid groups allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyrimidin-5-ylphenyl)acetic acid typically involves the coupling of a pyrimidine derivative with a phenylacetic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of pyrimidine with a halogenated phenylacetic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Pyrimidin-5-ylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation reactions.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
2-(4-Pyrimidin-5-ylphenyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Pyrimidin-5-ylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to bind to DNA or RNA and interfere with their function. Additionally, the phenylacetic acid moiety can interact with proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenethoxypyrimidin-2-yl)thio]hexanoic acid: Another pyrimidine derivative with anti-inflammatory properties.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different biological activity.
Uniqueness
2-(4-Pyrimidin-5-ylphenyl)acetic acid is unique due to its combination of a pyrimidine ring and a phenylacetic acid moiety, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-pyrimidin-5-ylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)5-9-1-3-10(4-2-9)11-6-13-8-14-7-11/h1-4,6-8H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRFDRHXCMTRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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